2-[3-(2,5-dimethoxyphenyl)-2-oxoimidazolidin-1-yl]-N-[(2-methoxyphenyl)methyl]acetamide
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Overview
Description
2-[3-(2,5-dimethoxyphenyl)-2-oxoimidazolidin-1-yl]-N-[(2-methoxyphenyl)methyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an imidazolidinone ring, a dimethoxyphenyl group, and a methoxyphenylmethyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2,5-dimethoxyphenyl)-2-oxoimidazolidin-1-yl]-N-[(2-methoxyphenyl)methyl]acetamide typically involves multiple steps, starting with the preparation of the imidazolidinone ring. This can be achieved through the reaction of an appropriate amine with a carbonyl compound under acidic or basic conditions. The dimethoxyphenyl group is then introduced via electrophilic aromatic substitution, followed by the attachment of the methoxyphenylmethyl group through nucleophilic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Common reagents used in the industrial synthesis include strong acids or bases, organic solvents, and catalysts to facilitate the various reaction steps.
Chemical Reactions Analysis
Types of Reactions
2-[3-(2,5-dimethoxyphenyl)-2-oxoimidazolidin-1-yl]-N-[(2-methoxyphenyl)methyl]acetamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
2-[3-(2,5-dimethoxyphenyl)-2-oxoimidazolidin-1-yl]-N-[(2-methoxyphenyl)methyl]acetamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[3-(2,5-dimethoxyphenyl)-2-oxoimidazolidin-1-yl]-N-[(2-methoxyphenyl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-[3-(2,5-dimethoxyphenyl)-2-oxoimidazolidin-1-yl]-N-[(2-methoxyphenyl)methyl]acetamide shares structural similarities with other imidazolidinone derivatives and phenyl-substituted compounds.
- Similar compounds include 2-[3-(2,5-dimethoxyphenyl)-2-oxoimidazolidin-1-yl]-N-[(2-hydroxyphenyl)methyl]acetamide and 2-[3-(2,5-dimethoxyphenyl)-2-oxoimidazolidin-1-yl]-N-[(2-chlorophenyl)methyl]acetamide.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
2-[3-(2,5-dimethoxyphenyl)-2-oxoimidazolidin-1-yl]-N-[(2-methoxyphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O5/c1-27-16-8-9-19(29-3)17(12-16)24-11-10-23(21(24)26)14-20(25)22-13-15-6-4-5-7-18(15)28-2/h4-9,12H,10-11,13-14H2,1-3H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJXKFAIFGBCRTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N2CCN(C2=O)CC(=O)NCC3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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